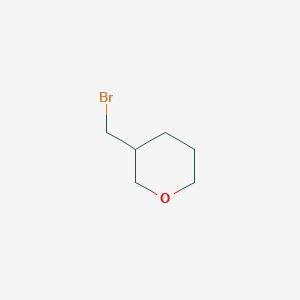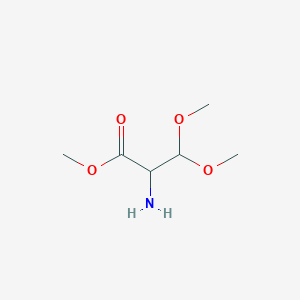
3-(Brommethyl)tetrahydro-2H-pyran
Übersicht
Beschreibung
W-13-Isomer, Decyl-Analog-Hydrochlorid: ist ein potenter Calmodulin-Antagonist. Es gehört zur Familie der Naphthalinsulfonamide und ist bekannt für seine Fähigkeit, die Calmodulin-aktivierte Phosphodiesterase-Aktivität zu hemmen . Diese Verbindung findet bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von W-13-Isomer, Decyl-Analog-Hydrochlorid beinhaltet die Reaktion von N-(10-Aminodecyl)-5-Chlor-1-Naphthalinsulfonamid mit Salzsäure . Die Reaktionsbedingungen umfassen typischerweise:
Temperatur: Raumtemperatur
Lösungsmittel: Wasser oder Dimethylsulfoxid (DMSO)
Industrielle Produktionsmethoden: Die industrielle Produktion von W-13-Isomer, Decyl-Analog-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batch-Verarbeitung: Großraumreaktoren werden verwendet, um die Reaktanten zu mischen.
Reinigung: Das Produkt wird mit Hilfe von industriellen Chromatographie-Techniken gereinigt.
Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen: W-13-Isomer, Decyl-Analog-Hydrochlorid durchläuft hauptsächlich:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Chlor-Gruppe an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidations- und Reduktionsreaktionen: Es kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien sind Salzsäure, Dimethylsulfoxid und verschiedene Nukleophile.
Hauptprodukte:
Substitutionsprodukte: Die gebildeten Hauptprodukte sind typischerweise substituierte Naphthalinsulfonamide.
Oxidations- und Reduktionsprodukte: Diese Reaktionen ergeben oxidierte oder reduzierte Formen der Verbindung.
Wissenschaftliche Forschungsanwendungen
Chemie:
Calmodulin-Antagonist: W-13-Isomer, Decyl-Analog-Hydrochlorid wird verwendet, um die Hemmung der Calmodulin-aktivierten Phosphodiesterase-Aktivität zu untersuchen.
Biologie:
Zellsignalisierung: Es wird verwendet, um die Rolle von Calmodulin in Zellsignalwegen zu untersuchen.
Krebsforschung: Die Verbindung hat gezeigt, dass sie das Wachstum von Tamoxifen-resistenten Brustkrebszellen hemmt.
Medizin:
Therapeutische Forschung: Es wird bei der Entwicklung potenzieller Therapeutika eingesetzt, die auf Calmodulin-vermittelte Signalwege abzielen.
Industrie:
Biochemische Forschung: Die Verbindung wird in verschiedenen biochemischen Assays verwendet, um Protein-Interaktionen und Signalwege zu untersuchen.
Wirkmechanismus
W-13-Isomer, Decyl-Analog-Hydrochlorid entfaltet seine Wirkung durch Bindung an Calmodulin, ein Calcium-bindendes Botenprotein. Diese Bindung hemmt die Aktivierung von Calmodulin-abhängigen Enzymen wie der Phosphodiesterase . Die Hemmung dieser Enzyme stört verschiedene zelluläre Prozesse, einschließlich Zellsignalisierung und -proliferation .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Calmodulin Antagonist: W-13 Isomer, Decyl Analog Hydrochloride is used to study the inhibition of calmodulin-activated phosphodiesterase activity.
Biology:
Cell Signaling: It is used to investigate the role of calmodulin in cell signaling pathways.
Cancer Research: The compound has been shown to inhibit the growth of tamoxifen-resistant breast cancer cells.
Medicine:
Therapeutic Research: It is used in the development of potential therapeutic agents targeting calmodulin-related pathways.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of W-13 Isomer, Decyl Analog Hydrochloride involves the reaction of N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide with hydrochloric acid . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or dimethyl sulfoxide (DMSO)
Industrial Production Methods: The industrial production of W-13 Isomer, Decyl Analog Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using industrial-scale chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: W-13 Isomer, Decyl Analog Hydrochloride primarily undergoes:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Reagents: Common reagents include hydrochloric acid, dimethyl sulfoxide, and various nucleophiles.
Major Products:
Substitution Products: The major products formed are typically substituted naphthalenesulfonamides.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the compound.
Wirkmechanismus
W-13 Isomer, Decyl Analog Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activation of calmodulin-dependent enzymes such as phosphodiesterase . The inhibition of these enzymes disrupts various cellular processes, including cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- W-7-Hydrochlorid
- W-5-Hydrochlorid
- ML-9-Hydrochlorid
- MDL-12,330A-Hydrochlorid
Vergleich:
- Eindeutigkeit: W-13-Isomer, Decyl-Analog-Hydrochlorid ist einzigartig aufgrund seiner hohen Potenz als Calmodulin-Antagonist und seiner Fähigkeit, das Wachstum von Tamoxifen-resistenten Brustkrebszellen zu hemmen .
- Strukturunterschiede: Während ähnliche Verbindungen den Naphthalinsulfonamid-Kern gemeinsam haben, hat W-13-Isomer, Decyl-Analog-Hydrochlorid eine eindeutige Decylkette, die seine Bindungsaffinität und Potenz erhöht .
Eigenschaften
IUPAC Name |
3-(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWLWXZMXLDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626974 | |
| Record name | 3-(Bromomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-44-3 | |
| Record name | 3-(Bromomethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)


![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)





